molecular formula C3H4N2O2 B1309155 5-Methyl-1,3,4-oxadiazol-2(3H)-one CAS No. 3069-67-8

5-Methyl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1309155
CAS No.: 3069-67-8
M. Wt: 100.08 g/mol
InChI Key: NNXROHRFMWHXNH-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound with the molecular formula C3H4N2O2. It is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and oxadiazole N-oxides .

Scientific Research Applications

5-Methyl-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Oxadiazole derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, certain derivatives act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,3,4-oxadiazol-2(3H)-one is unique due to its specific electronic configuration and reactivity, which make it a versatile scaffold in drug design and materials science .

Properties

IUPAC Name

5-methyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXROHRFMWHXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415853
Record name 5-Methyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3069-67-8
Record name 5-Methyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-oxadiazol-2(3H)-one, 5-methyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Methyl-1,3,4-oxadiazol-2(3H)-one in the context of fungicide development?

A1: The research highlights the use of this compound as a crucial starting material for synthesizing novel 1,2,4-triazinone derivatives. [] These derivatives demonstrated fungicidal activity against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. This finding suggests that this compound serves as a promising building block for developing new fungicidal agents.

Q2: What are the key structural features of the synthesized 1,2,4-triazinone derivatives derived from this compound?

A2: While the abstract doesn't delve into the specific structural details of all derivatives, it does mention that the synthesis involved alkylation, ring-enlargement, hydrolysis, and amidation reactions starting from this compound. [] Further investigation into the full paper would be needed to analyze the impact of these modifications on the final compounds' structures and their relationship to fungicidal activity (Structure-Activity Relationship - SAR).

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